Home > Products > Screening Compounds P861 > Pnu 177864 hydrochloride
Pnu 177864 hydrochloride - 1783978-03-9; 250266-51-4

Pnu 177864 hydrochloride

Catalog Number: EVT-3110654
CAS Number: 1783978-03-9; 250266-51-4
Molecular Formula: C18H22ClF3N2O3S
Molecular Weight: 438.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PNU 177864 hydrochloride involves several key steps typically characterized by the use of specific reagents and conditions that favor the formation of the desired compound. While detailed synthetic procedures are proprietary and often protected by patents, general methodologies may include:

  1. Initial Formation: The synthesis likely starts with the preparation of a precursor compound that contains the necessary functional groups for subsequent reactions.
  2. Functionalization: Various chemical reactions, such as alkylation or acylation, may be employed to introduce specific substituents that enhance receptor binding affinity.
  3. Purification: The crude product is typically purified through recrystallization or chromatography to isolate PNU 177864 hydrochloride from by-products and unreacted materials.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often not disclosed in public literature .

Molecular Structure Analysis

The molecular structure of PNU 177864 hydrochloride reflects its classification as a cationic amphiphilic drug. Key structural features include:

  • Hydrophobic Aromatic Ring: This portion of the molecule contributes to its ability to interact with lipid membranes.
  • Hydrophilic Side Chain: Typically includes a charged amine group that enhances solubility in aqueous environments.

The molecular formula and specific structural data would typically be derived from techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, although detailed data specific to PNU 177864 hydrochloride is limited in public databases .

Chemical Reactions Analysis

PNU 177864 hydrochloride undergoes several chemical reactions relevant to its pharmacological activity and safety profile:

  1. Receptor Binding: The primary reaction involves binding to the dopamine D3 receptor, which modulates neurotransmitter activity within the brain.
  2. Phospholipidosis Induction: As a cationic amphiphilic drug, it can induce phospholipidosis by accumulating in lysosomal compartments within cells, leading to an excessive buildup of phospholipids .
  3. Metabolism: The compound may also undergo metabolic transformations in vivo, which can affect its pharmacokinetics and dynamics.

Understanding these reactions is crucial for assessing both therapeutic efficacy and potential side effects during drug development .

Mechanism of Action

The mechanism of action of PNU 177864 hydrochloride is primarily centered on its antagonistic effects on the dopamine D3 receptor:

  • Dopamine Receptor Modulation: By blocking D3 receptors, PNU 177864 alters dopaminergic signaling pathways that are implicated in mood regulation and psychotic disorders.
  • Impact on Phospholipid Metabolism: The drug's structure facilitates its accumulation within cellular compartments, leading to phospholipidosis. This accumulation can disrupt normal cellular functions but is often reversible upon cessation of treatment .

Data from preclinical studies indicate that while phospholipidosis may occur, it does not necessarily correlate with immediate toxicity, highlighting a complex relationship between receptor antagonism and cellular effects .

Physical and Chemical Properties Analysis

PNU 177864 hydrochloride exhibits several notable physical and chemical properties:

  • Physical State: Typically presented as a solid or powder form.
  • Solubility: As a hydrochloride salt, it is likely soluble in water due to the presence of the charged amine group.
  • Melting Point: Specific melting points are often determined during synthesis but are not universally reported.

These properties are essential for formulation development and influence how the drug is administered and absorbed in biological systems .

Applications

The primary applications of PNU 177864 hydrochloride lie within scientific research focused on neuropharmacology:

  • Schizophrenia Treatment: Its role as a dopamine D3 receptor antagonist makes it a candidate for research into therapies for schizophrenia.
  • Pharmacological Studies: Used in preclinical models to study dopaminergic mechanisms and potential side effects associated with phospholipid accumulation.

Ongoing research aims to elucidate further its therapeutic potential while addressing safety concerns related to phospholipidosis induction .

Pharmacological Profile of PNU-177864 Hydrochloride

Dopamine D3 Receptor Antagonism: Mechanisms and Selectivity

PNU-177864 hydrochloride (Chemical Name: N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride) is characterized as a highly selective dopamine D3 receptor antagonist with significant implications for central nervous system disorders. Binding assays using over-expressing human D3 CHO cell lines revealed that PNU-177864 binds to D3 receptors with a Ki value of 38.2 nM, demonstrating approximately 100-fold selectivity for D3 over the closely related D2 receptor subtype [1] [8]. This specificity is attributed to its molecular interactions within the orthosteric binding pocket of the D3 receptor, facilitated by the trifluoromethoxy-phenylsulphonylamine moiety that confers optimal steric and electronic complementarity [2] [6].

The antischizophrenic activity observed in vivo stems from this selective D3 antagonism, which modulates mesolimbic dopamine pathways without significantly affecting nigrostriatal pathways governed by D2 receptors. This pharmacological profile positions PNU-177864 hydrochloride as a candidate for addressing positive and negative symptoms of schizophrenia while potentially avoiding extrapyramidal side effects commonly associated with typical antipsychotics [1] [2]. Radioligand displacement studies ([³H]-7-OH-DPAT) confirmed negligible affinity for serotonin (5-HT₁A/₂A), adrenergic (α1/α2), and histaminergic (H1) receptors at therapeutic concentrations, further underscoring its target specificity [6] [8].

Table 1: Receptor Binding Profile of PNU-177864 Hydrochloride

Receptor TypeKi Value (nM)Selectivity Ratio (vs D3)
Dopamine D338.21
Dopamine D2~3800~100
5-HT₁A>10,000>260
α₁-Adrenergic>10,000>260

Orally Active Pharmacokinetics: Absorption and Bioavailability Patterns

As an orally active compound, PNU-177864 hydrochloride exhibits favorable pharmacokinetic properties that support systemic bioavailability and central exposure. In rat models, oral administration (12.5–200 mg/kg) demonstrated dose-dependent absorption with peak plasma concentrations (Cₘₐₓ) achieved within 2–8 hours (Tₘₐₓ) across single and repeated dosing regimens [2]. The compound displayed nonlinear pharmacokinetics at higher doses, evidenced by disproportionate increases in Cₘₐₓ and AUC₀–₂₄ values. Specifically, a 4-fold dose increase from 50 mg/kg to 200 mg/kg resulted in a 4.8-fold rise in Cₘₐₓ and a 4.8-fold increase in AUC₀–₂₄ after 14 days of treatment [2].

Notably, plasma concentrations remained essentially constant throughout the 24-hour dosing interval at 200 mg/kg/day, with Day 14 C₂₄ values reaching 11.06 μg/mL. This pharmacokinetic pattern indicates sustained receptor coverage but also correlates with tissue accumulation phenomena [2] [5]. The elimination half-life (t₁/₂) ranged from 6.5–16 hours across dose levels, supporting once-daily dosing. Accumulation ratios (based on AUC) increased from 1.4-fold at 12.5 mg/kg to 2.3-fold at 200 mg/kg following repeated administration, suggesting concentration-dependent saturation of elimination pathways [2].

Table 2: Pharmacokinetic Parameters of Orally Administered PNU-177864 in Rats

Parameter12.5 mg/kg50 mg/kg200 mg/kg
Cₘₐₓ Day 1 (μg/mL)0.883.646.9
Cₘₐₓ Day 14 (μg/mL)1.255.715.9
Tₘₐₓ (h)2-84-80-8
C₂₄ Day 14 (μg/mL)0.2372.5011.06
t₁/₂ (h)7.113.7-
AUC₀–₂₄ Day 14 (μg•h/mL)18.4104306

Modulation of Phospholipid Metabolism: In Vivo Pathways and Enzymatic Interactions

The compound's cationic amphiphilic structure facilitates its phospholipidosis-inducing properties, characterized by accumulation of phospholipids in lysosomes due to inhibition of lysosomal phospholipase A1 (PLA1) and phospholipase A2 (PLA2) [3] [5] [8]. In repeat-dose oral toxicity studies, systemic phospholipidosis manifested prominently in epididymal epithelial cells of rats and dogs at doses ≥80 mg/kg/day and ≥32 mg/kg/day, respectively. Histopathological examination revealed intracellular lamellar bodies without initial evidence of cellular degeneration [5] [8].

The tissue distribution of phospholipid accumulation showed species-specific patterns. In rats, affected tissues included lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, adrenal cortex, liver, pituitary, hair follicles, bone marrow, and skeletal muscle. Dogs exhibited accumulation primarily in epididymal epithelium, lymphoid tissues, and pulmonary macrophages. The phospholipidosis was largely reversible after a 6-week recovery period in most tissues, though epididymal clearance was slower [5] [8].

Mechanistically, PNU-177864 interferes with phospholipid recycling pathways through:

  • Direct inhibition of phospholipases (PLA2, PLC, PLD) via electrostatic interactions between its protonated amine group and anionic catalytic sites [10]
  • Alteration of membrane fluidity that impairs enzyme-substrate recognition, particularly affecting phosphatidylcholine metabolism [5] [10]
  • Disruption of phospholipid trafficking through Golgi-endolysosomal networks, evidenced by impaired Niemann-Pick C1-like 1 (NPC1L1) mediated transport [9]

Table 3: Tissue Distribution of Phospholipidosis in Preclinical Models

Tissue/Cell TypeRatDogRecovery (6 weeks)
Epididymal epithelial cells++++++Partial
Lymphoid tissues++++Complete
Pulmonary alveolar macrophages++++Complete
Adrenal cortex+-Complete
Liver+-Complete
Skeletal muscle+-Complete
Peripheral blood lymphocytes++Complete

The metabolic consequence of this phospholipid modulation manifests as altered arachidonic acid cascades. PNU-177864 reduces pro-inflammatory eicosanoid production (PGE₂, LTB₄) by limiting PLA₂-mediated release of arachidonic acid from membrane phospholipids. This downstream effect contributes to its observed anti-inflammatory activity in vivo [10]. However, the phospholipidosis in skeletal muscle was associated with dose-limiting myopathy characterized by multifocal myofiber degeneration and necrosis, which exclusively occurred when plasma concentrations remained constant throughout the dosing interval (>6 μg/mL) [5] [8].

Properties

CAS Number

1783978-03-9; 250266-51-4

Product Name

Pnu 177864 hydrochloride

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride

Molecular Formula

C18H22ClF3N2O3S

Molecular Weight

438.89

InChI

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H

InChI Key

UOMDLHQTLPWCCE-UHFFFAOYSA-N

SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.